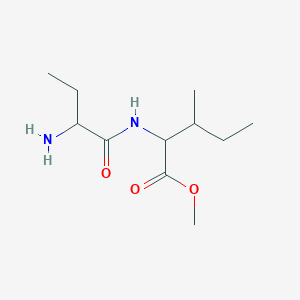

Methyl ((r)-2-aminobutanoyl)-l-isoleucinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-n-[(2R)-2-Aminobutanoyl]-L-Isoleucinat ist eine chemische Verbindung mit der Summenformel C11H22N2O3 und einem Molekulargewicht von 230,3 g/mol . Diese Verbindung wird hauptsächlich in Forschungsumgebungen eingesetzt und ist nicht für die Anwendung bei Mensch oder Tier bestimmt . Es ist bekannt für seine einzigartigen Eigenschaften, die es in verschiedenen wissenschaftlichen Studien wertvoll machen.

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von Methyl-n-[(2R)-2-Aminobutanoyl]-L-Isoleucinat beinhaltet typischerweise die Veresterung von L-Isoleucin mit Methanol in Gegenwart eines sauren Katalysators . Die Reaktionsbedingungen umfassen oft das Rückflusskochen des Gemisches, um eine vollständige Veresterung sicherzustellen. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um eine hochreine Verbindung zu erhalten .

Industrielle Produktionsmethoden

Diese Prozesse würden industrielle Reaktoren und kontinuierliche Fließsysteme nutzen, um Ausbeute und Effizienz zu maximieren .

Chemische Reaktionsanalyse

Reaktionstypen

Methyl-n-[(2R)-2-Aminobutanoyl]-L-Isoleucinat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.

Reduktion: Reduktionsreaktionen können sie in Amin-Derivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Oxoverbindungen.

Reduktion: Bildung von Amin-Derivaten.

Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Methyl-n-[(2R)-2-Aminobutanoyl]-L-Isoleucinat hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine möglichen Wechselwirkungen mit biologischen Makromolekülen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften.

Industrie: Verwendet bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Mechanismus, durch den Methyl-n-[(2R)-2-Aminobutanoyl]-L-Isoleucinat seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, wodurch verschiedene biochemische Pfade beeinflusst werden. Die genauen molekularen Zielstrukturen und Pfade werden noch untersucht, aber es wird vermutet, dass es die Proteinsynthese und Stoffwechselprozesse beeinflusst.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate typically involves the esterification of l-isoleucine with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

These processes would utilize industrial reactors and continuous flow systems to maximize yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect protein synthesis and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-n-[(2R)-2-Aminobutanoyl]-L-Valinat

- Methyl-n-[(2R)-2-Aminobutanoyl]-L-Leucinat

- Methyl-n-[(2R)-2-Aminobutanoyl]-L-Alaninat

Einzigartigkeit

Methyl-n-[(2R)-2-Aminobutanoyl]-L-Isoleucinat ist aufgrund seiner spezifischen Strukturkonfiguration einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitäts- und Interaktionsprofile aufweisen, was es für bestimmte Forschungsanwendungen wertvoll macht .

Eigenschaften

IUPAC Name |

methyl 2-(2-aminobutanoylamino)-3-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-5-7(3)9(11(15)16-4)13-10(14)8(12)6-2/h7-9H,5-6,12H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATFQFSLKYHPJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)C(CC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)

![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)

![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)

![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)